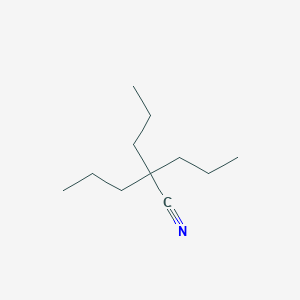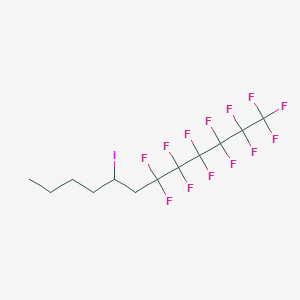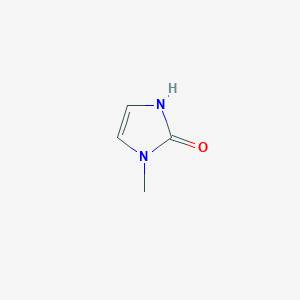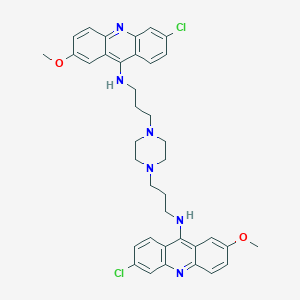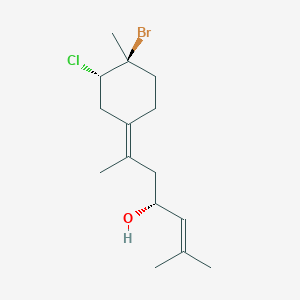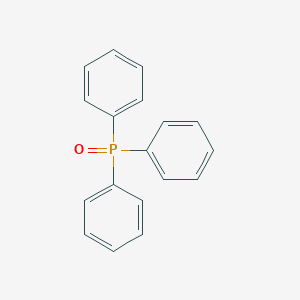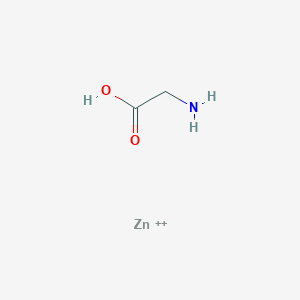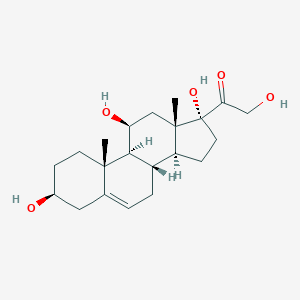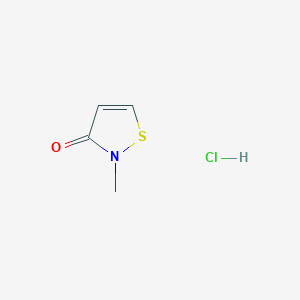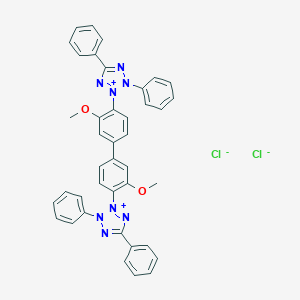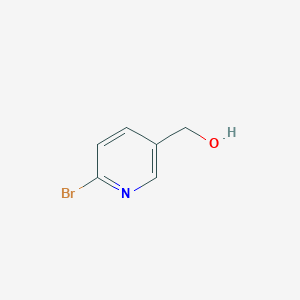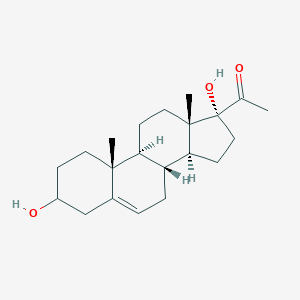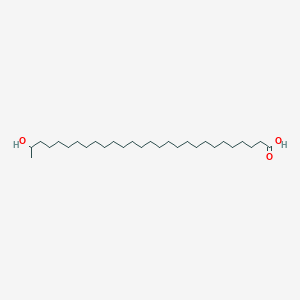
27-Hydroxyoctacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Hydroxyoctacosanoic acid (27-HOA) is a long-chain fatty acid that is found in the brain and other tissues of mammals. It is synthesized from behenic acid, which is a saturated fatty acid that is commonly found in vegetable oils. 27-HOA has been the subject of extensive research due to its potential for use as a therapeutic agent in a variety of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 27-Hydroxyoctacosanoic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for regulating mood and behavior.
Effets Biochimiques Et Physiologiques
Studies have shown that 27-Hydroxyoctacosanoic acid has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidants in the brain, which can help to protect against oxidative damage. It has also been shown to reduce inflammation in the brain, which is a key factor in many neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 27-Hydroxyoctacosanoic acid in lab experiments is that it is a naturally occurring compound that is found in the body. This means that it is less likely to have toxic effects than synthetic compounds. However, one limitation of using 27-Hydroxyoctacosanoic acid in lab experiments is that it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research on 27-Hydroxyoctacosanoic acid. One area of interest is the development of new therapeutic agents based on 27-Hydroxyoctacosanoic acid. Another area of interest is the study of the role of 27-Hydroxyoctacosanoic acid in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of 27-Hydroxyoctacosanoic acid and its potential for use in clinical settings.
Méthodes De Synthèse
27-Hydroxyoctacosanoic acid can be synthesized from behenic acid through a process known as hydrogenation. This process involves the addition of hydrogen gas to the double bonds in behenic acid, resulting in the formation of 27-Hydroxyoctacosanoic acid.
Applications De Recherche Scientifique
Research on 27-Hydroxyoctacosanoic acid has focused on its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Studies have shown that 27-Hydroxyoctacosanoic acid has neuroprotective effects, which may help to prevent or slow the progression of these disorders.
Propriétés
Numéro CAS |
121822-56-8 |
|---|---|
Nom du produit |
27-Hydroxyoctacosanoic acid |
Formule moléculaire |
C28H56O3 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
27-hydroxyoctacosanoic acid |
InChI |
InChI=1S/C28H56O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h27,29H,2-26H2,1H3,(H,30,31) |
Clé InChI |
GVOCNLPJMKEXLA-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |
SMILES canonique |
CC(CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O)O |
Synonymes |
27-HOCA 27-hydroxyoctacosanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



